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Compound of Interest

Compound Name: 2-Amino-3-iodophenol

Cat. No.: B045077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical properties and structure of

2-Amino-3-iodophenol, a substituted aromatic compound of interest in various fields of

chemical research and development. This document summarizes its known physical and

chemical characteristics, safety information, and structural features, while also highlighting

areas where experimental data is currently limited.

Chemical Structure and Properties
2-Amino-3-iodophenol possesses a benzene ring substituted with an amino group, a hydroxyl

group, and an iodine atom at positions 2, 1, and 3 respectively. The arrangement of these

functional groups dictates its chemical reactivity and physical properties.

Structure Visualization:

Caption: Chemical structure of 2-Amino-3-iodophenol.

Physicochemical Data
Quantitative data for 2-Amino-3-iodophenol is limited, with much of the available information

being calculated rather than experimentally determined. The following tables summarize the

available data.

Table 1: General and Calculated Physical Properties
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Property Value Source

Molecular Formula C₆H₆INO [1]

Molecular Weight 235.02 g/mol [1]

Physical Form Solid

Melting Point
137 °C (Explosive)

(Calculated)
[2]

Boiling Point
312.564 °C at 760 mmHg

(Calculated)
[2]

Density 2.094 g/cm³ (Calculated) [2]

Flash Point 142.834 °C (Calculated) [2]

Table 2: Identifiers

Identifier Value

CAS Number 443921-86-6

InChI 1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2

InChIKey VMFLCURUMAEIAO-UHFFFAOYSA-N

SMILES Nc1c(O)cccc1I

Spectroscopic Data
Experimental spectroscopic data for 2-Amino-3-iodophenol is not readily available in the

public domain. However, predicted mass spectrometry data has been reported.

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)[3]
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 235.95670 136.2

[M+Na]⁺ 257.93864 138.0

[M-H]⁻ 233.94214 131.9

Synthesis
A specific, detailed experimental protocol for the synthesis of 2-Amino-3-iodophenol is not

available in the cited literature. However, a plausible synthetic route can be inferred from

general methods for the synthesis of analogous compounds. A common approach for

introducing an iodine atom to a phenol ring is through electrophilic aromatic substitution. The

presence of both an activating amino and hydroxyl group would direct iodination. A potential,

though unverified, synthetic pathway could involve the direct iodination of 2-aminophenol.

Hypothetical Synthesis Workflow:

2-Aminophenol Reaction

Iodinating Agent
(e.g., I₂, NIS) 2-Amino-3-iodophenolPurification

Click to download full resolution via product page

Caption: A possible synthetic route to 2-Amino-3-iodophenol.

Reactivity and Safety
The reactivity of 2-Amino-3-iodophenol is influenced by its three functional groups. The

aromatic ring is activated towards electrophilic substitution by the electron-donating amino and

hydroxyl groups. The amino group can act as a nucleophile and a base, while the phenolic

hydroxyl group is weakly acidic. The carbon-iodine bond can participate in various coupling

reactions, which is a common feature for aryl iodides.

Safety Information:
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2-Amino-3-iodophenol is classified as a hazardous substance. The following table

summarizes the key safety data.

Table 4: Hazard and Safety Information

Category Information

GHS Pictograms GHS06 (Toxic)

Signal Word Danger

Hazard Statements
H301 (Toxic if swallowed), H319 (Causes

serious eye irritation)

Precautionary Statements
P264, P270, P280, P301 + P310, P305 + P351

+ P338, P337 + P313

It is crucial to handle this compound with appropriate personal protective equipment in a well-

ventilated area.

Experimental Protocols
Detailed experimental protocols for the characterization of 2-Amino-3-iodophenol are not

available in the searched literature. For general guidance, standard laboratory procedures for

obtaining spectroscopic and physical data for solid organic compounds would be applicable.

General Considerations for Characterization:

NMR Spectroscopy: For ¹H and ¹³C NMR, deuterated solvents such as DMSO-d₆ or CDCl₃

would be suitable. The chemical shifts would be indicative of the substitution pattern on the

aromatic ring.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption

bands for O-H and N-H stretching (typically in the 3200-3600 cm⁻¹ region), as well as C-N,

C-O, and C-I stretching vibrations and aromatic C-H and C=C bands.

Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) would be

appropriate methods to determine the molecular weight and fragmentation pattern.
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Melting Point: A standard melting point apparatus would be used. The observation of

decomposition ("Expl.") suggests that heating should be done with care.[2]

Solubility: Qualitative solubility tests could be performed in a range of solvents (e.g., water,

ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.

Conclusion
2-Amino-3-iodophenol is a chemical compound with established structural and basic safety

information. However, there is a notable lack of experimentally determined physicochemical

data, particularly in the areas of spectroscopy and physical properties like melting point and

solubility. The available data is predominantly computational. Further experimental investigation

is required to fully characterize this compound and to develop specific and efficient synthetic

protocols. This guide serves as a summary of the current knowledge and a starting point for

future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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